molecular formula C6H6FNOS B8326986 3-Amino-4-fluoro-2-sulfanylphenol

3-Amino-4-fluoro-2-sulfanylphenol

Cat. No. B8326986
M. Wt: 159.18 g/mol
InChI Key: FCZRHOZWKNJSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067934B2

Procedure details

A solution of 4-fluoro-1,3-benzothiazol-7-ol (C14) (2.02 g, 11.93 mmol) in ethanol (20 mL) was treated with hydrazine monohydrate (12.7 mL, 167 mmol) and stirred for at 80° C. for 1 hour. The reaction was concentrated in vacuo and used directly in the following step.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]2[N:8]=C[S:10][C:6]=2[C:5]([OH:11])=[CH:4][CH:3]=1.O.NN>C(O)C>[NH2:8][C:7]1[C:6]([SH:10])=[C:5]([OH:11])[CH:4]=[CH:3][C:2]=1[F:1] |f:1.2|

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
FC1=CC=C(C2=C1N=CS2)O
Name
Quantity
12.7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for at 80° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC=1C(=C(C=CC1F)O)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.